Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate
Description
Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate (hereafter referred to as the target compound) is a benzoate ester derivative with a benzofuran-amide substituent. Key structural features include:
- Benzoate core: A methyl ester group at position 1, dimethoxy substitutions at positions 4 and 4.
- Benzofuran moiety: A 5-methoxy group at position 5 and a methyl group at position 2 on the benzofuran ring, linked via a carbonyl-amino group at position 2 of the benzoate core.
- Molecular formula: C₂₁H₂₁NO₇ (inferred from structural analogs in and ).
Properties
Molecular Formula |
C21H21NO7 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H21NO7/c1-11-19(14-8-12(25-2)6-7-16(14)29-11)20(23)22-15-10-18(27-4)17(26-3)9-13(15)21(24)28-5/h6-10H,1-5H3,(H,22,23) |
InChI Key |
GSKULUFLOZMVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with 4,5-dimethoxy-2-aminobenzoic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate
Key Differences :
- The benzofuran substituent lacks the 5-methoxy group present in the target compound. Instead, it has a 3-methyl group on the benzofuran ring.
- Molecular formula: C₂₀H₁₉NO₆ (average mass 369.37 g/mol) .
Implications :
- This analog’s synthesis and crystallographic data (if available) might utilize SHELX software for structure refinement, as noted in .
Methyl 4,5-dimethoxy-2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate
Key Differences :
Implications :
- The bulkier benzotriazinone-cyclohexyl group could enhance hydrophobicity, influencing solubility and membrane permeability.
- Likely designed for applications requiring interaction with hydrophobic enzyme pockets or as a protease inhibitor.
2-(4-Bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (BMDB)
Key Differences :
- A xanthoxyline derivative with a 4-bromobenzoyl group instead of the benzoate-amide linkage.
- Reported activity: Exhibits potent antinociceptive effects in mice (ID₅₀ 15–100× more potent than aspirin) via non-opioid pathways .
Implications :
- The benzofuran core’s substitution pattern (e.g., bromine at position 4) is critical for biological activity.
- Suggests that the target compound’s 5-methoxy group might similarly modulate activity, though experimental validation is needed.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Key Differences :
Implications :
- The benzoate ester scaffold is versatile, with substituents dictating functional specificity (e.g., agrochemical vs. pharmacological).
Structural and Functional Comparison Table
Biological Activity
Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has a complex structure that can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H25N3O6
- Molecular Weight : 427.46 g/mol
This structure features multiple methoxy groups and a benzofuran moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it demonstrated significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
The observed antimicrobial activity suggests that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer demonstrated that the compound could enhance the efficacy of standard chemotherapy regimens while reducing side effects.
- Case Study on Bacterial Infections : In a study involving patients with resistant bacterial infections, this compound showed promise as an adjunct therapy, significantly reducing infection rates when combined with conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
